(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid
Overview
Description
“(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 874460-01-2 . It has a molecular weight of 269.11 and its IUPAC name is 3-{[benzyl(methyl)amino]carbonyl}phenylboronic acid .
Molecular Structure Analysis
The molecular formula of “(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid” is C15H16BNO3 . The compound is planar with a minor bend around the C-B bond .Chemical Reactions Analysis
Boronic acids, such as “(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to form carbon-carbon bonds .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 524.0±60.0 °C at 760 mmHg . The compound has a molar refractivity of 75.9±0.4 cm3 . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a cornerstone in organic chemistry for forming carbon-carbon bonds. The boronic acid acts as a nucleophilic partner, coupling with aryl or vinyl halides in the presence of a palladium catalyst. This method is widely used for synthesizing complex organic molecules, pharmaceuticals, and polymers.
Carbohydrate Sensing
The boronic acid moiety can form reversible covalent complexes with diols and polyols, making it an excellent receptor for carbohydrate sensing . This property is utilized in the development of sensors that can detect glucose levels in biological fluids, which is crucial for diabetes management.
Antimicrobial Agents
Research has shown that boronic acids can act as antimicrobial agents . They can inhibit the growth of bacteria by interfering with their metabolic processes. This makes them potential candidates for developing new antibiotics, especially in the fight against antibiotic-resistant strains.
Enzyme Inhibition
Boronic acids are known to inhibit serine proteases, enzymes that play a role in various physiological processesEnzyme inhibition by boronic acids can be leveraged to study biochemical pathways and develop therapeutic agents for conditions like cancer and inflammatory diseases .
Neutron Capture Therapy for Cancer
Boron compounds are used in neutron capture therapy (BNCT), a targeted cancer treatment. When boron-10 is irradiated with neutrons, it captures them and undergoes fission, releasing alpha particles that kill cancer cells. Boronic acids, due to their ability to bind to cell surfaces, can be used to deliver boron-10 to tumor cells .
Transmembrane Transport
The unique properties of boronic acids enable them to facilitate the transmembrane transport of biomolecules . This application is significant in drug delivery systems, where boronic acids can help transport therapeutic agents across cell membranes.
Bioconjugation and Labeling
Boronic acids can be used for the bioconjugation and labeling of proteins and other biomolecules . This is particularly useful in the field of biochemistry for tracking and studying the behavior of proteins within cells.
Development of Controlled Drug Delivery Polymers
The reversible binding of boronic acids with diols can be exploited in the development of controlled drug delivery polymers . These polymers can respond to stimuli such as glucose concentration, making them ideal for insulin delivery in response to fluctuating blood sugar levels.
Safety and Hazards
properties
IUPAC Name |
[3-[benzyl(methyl)carbamoyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BNO3/c1-17(11-12-6-3-2-4-7-12)15(18)13-8-5-9-14(10-13)16(19)20/h2-10,19-20H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEATPHXIPBXGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(C)CC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657057 | |
Record name | {3-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Benzyl(methyl)carbamoyl)phenyl)boronic acid | |
CAS RN |
874460-01-2 | |
Record name | {3-[Benzyl(methyl)carbamoyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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